Phenyl 4,6-O-benzylidene-2-deoxy-1-thio-beta-D-glucopyranosid[2,3-d]-1,3-oxazolidin-2-one
Overview
Description
Phenyl 4,6-O-benzylidene-2-deoxy-1-thio-beta-D-glucopyranosid[2,3-d]-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of a benzylidene acetal protecting group at the 4,6-positions of the glucopyranoside ring, a thioglycoside linkage, and an oxazolidinone ring. It is widely used in carbohydrate chemistry and has applications in the synthesis of oligosaccharides, glycoconjugates, and other natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4,6-O-benzylidene-2-deoxy-1-thio-beta-D-glucopyranosid[2,3-d]-1,3-oxazolidin-2-one typically involves multiple steps. One common method includes the following steps :
Formation of the Benzylidene Acetal: The starting material, a glucopyranoside, is treated with benzaldehyde in the presence of an acid catalyst such as fluoroboric acid to form the 4,6-O-benzylidene acetal.
Introduction of the Thioglycoside Linkage: The benzylidene-protected glucopyranoside is then reacted with a thiol reagent, such as thiophenol, under basic conditions to form the 1-thio-beta-D-glucopyranoside.
Formation of the Oxazolidinone Ring: The final step involves the cyclization of the intermediate product with an appropriate reagent to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4,6-O-benzylidene-2-deoxy-1-thio-beta-D-glucopyranosid[2,3-d]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The thioglycoside linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The benzylidene acetal can be selectively opened to introduce other functional groups at the 4,6-positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic or basic conditions can be used to selectively open the benzylidene acetal ring.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amino Alcohols: From reduction reactions.
Functionalized Glucopyranosides: From substitution reactions.
Scientific Research Applications
Phenyl 4,6-O-benzylidene-2-deoxy-1-thio-beta-D-glucopyranosid[2,3-d]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of natural products
Mechanism of Action
The mechanism of action of Phenyl 4,6-O-benzylidene-2-deoxy-1-thio-beta-D-glucopyranosid[2,3-d]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The thioglycoside linkage allows it to act as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. The benzylidene acetal group provides stability and selectivity in these reactions. The oxazolidinone ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Phenyl 4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside: Similar structure but with a mannopyranoside ring.
Phenyl 2-azido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-1-thio-alpha-D-mannopyranoside: Contains an azido group and a mannopyranoside ring.
Phenyl N-benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside: Contains an amino group and a carbonyl group .
Uniqueness
Phenyl 4,6-O-benzylidene-2-deoxy-1-thio-beta-D-glucopyranosid[2,3-d]-1,3-oxazolidin-2-one is unique due to the presence of the oxazolidinone ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
(1S,2R,6R,7S,9R)-12-phenyl-7-phenylsulfanyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c22-20-21-15-17(26-20)16-14(24-19(15)27-13-9-5-2-6-10-13)11-23-18(25-16)12-7-3-1-4-8-12/h1-10,14-19H,11H2,(H,21,22)/t14-,15-,16-,17-,18?,19+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWYHDKPZSYJHI-LELVVPQVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(C(O2)SC4=CC=CC=C4)NC(=O)O3)OC(O1)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)SC4=CC=CC=C4)NC(=O)O3)OC(O1)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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